

# ZINC40099027: A Technical Guide to a Novel Focal Adhesion Kinase Activator

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## Compound of Interest

Compound Name: ZINC40099027

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This document provides a comprehensive technical overview of **ZINC40099027** (also known as ZN27), a small molecule activator of Focal Adhesion Kinase (FAK). **ZINC40099027** has emerged as a significant research tool for studying cellular adhesion, migration, and tissue repair, particularly in the context of gastrointestinal mucosal healing.

## Core Chemical Properties

**ZINC40099027** is a drug-like small molecule identified from the ZINC database.<sup>[1]</sup> Its physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	1211825-25-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-(4-methoxyphenyl)-N-(2-morpholino-5-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide	<a href="#">[3]</a> <a href="#">[6]</a>
Synonyms	ZN27, ZINC 40099027	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>23</sub> H <sub>26</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	449.5 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES String	O=C(N1C(C2=CC=C(OC)C=C2)C(F)=CC=C3N4CCOCC4)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Solid	<a href="#">[2]</a>
Solubility	Soluble in DMSO (e.g., 10 mM)	<a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥98%	<a href="#">[4]</a>
Storage	Solid: -20°C for long term (years). In Solvent: -80°C (months)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>

## Biological Activity and Mechanism of Action

**ZINC40099027** is a specific and potent activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for regulating cell adhesion, migration, and proliferation.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)

Mechanism of Action:

- Direct FAK Activation: Studies have shown that **ZINC40099027** directly interacts with and activates FAK.[\[6\]](#)[\[8\]](#) It stimulates the autophosphorylation of FAK at the Tyr-397 site, a key

step in its activation cascade.[6][8] This activation occurs in both the full-length 125 kDa FAK and its isolated 35 kDa kinase domain.[6][8]

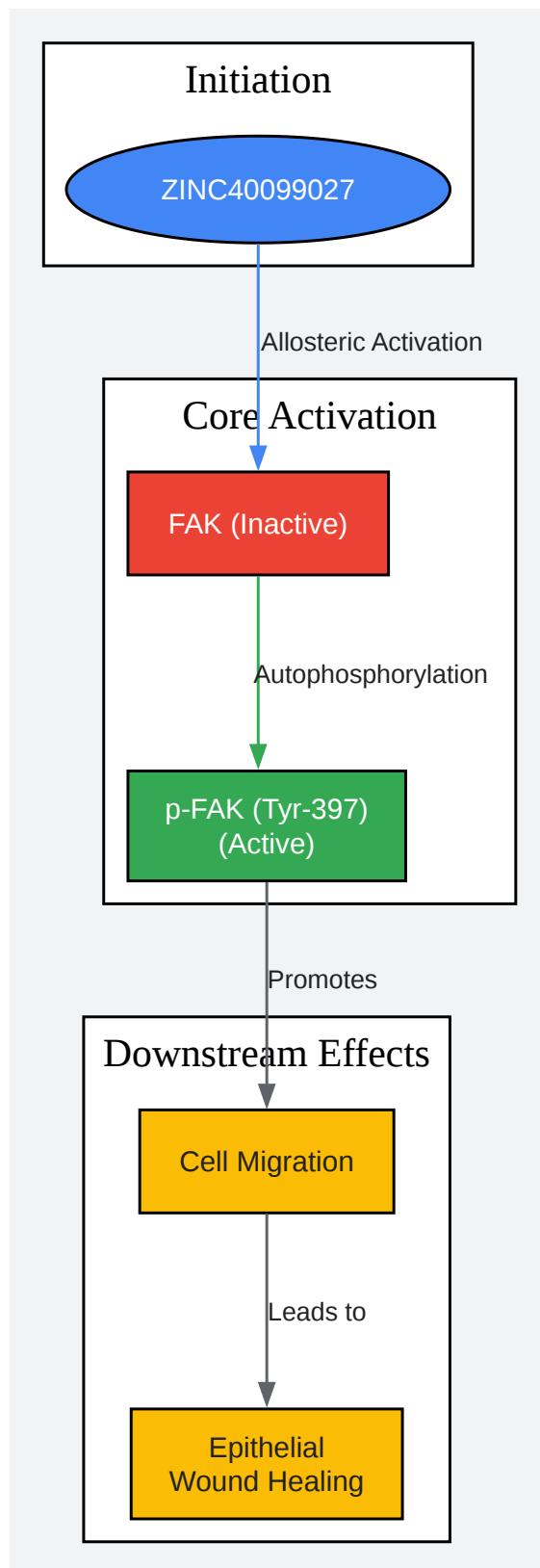
- **Allosteric Interaction:** The mechanism is proposed to be an allosteric interaction with the FAK kinase domain, which increases the maximal activity (V<sub>max</sub>) of the enzyme.[1][6][8]
- **High Specificity:** **ZINC40099027** exhibits high specificity for FAK. It does not activate Pyk2, a close structural paralog of FAK, or Src, another key kinase within the focal adhesion complex.[1][7]

**Cellular Effects:**

- **Promotes Cell Migration:** By activating FAK, **ZINC40099027** enhances epithelial cell migration. This has been demonstrated in wound healing assays using human Caco-2 intestinal epithelial cells and various gastric epithelial cell lines.[4][7][9] The compound stimulates wound closure at concentrations as low as 10 nM.[2][4][10]
- **Stimulates Mucosal Healing:** In vivo studies have confirmed its efficacy in promoting the healing of gastrointestinal injuries. **ZINC40099027** accelerates the repair of murine intestinal ulcers induced by ischemia or NSAIDs (indomethacin) and ameliorates ongoing aspirin-induced gastric injury.[3][5][7][9][10]

## Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway initiated by **ZINC40099027**.

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Caption: **ZINC40099027** allosterically activates FAK, leading to cell migration and wound healing.

## Experimental Protocols

This section details the methodologies employed in key experiments involving **ZINC40099027**.

### In Vitro FAK Activation and Wound Healing Assay

- Cell Culture:
  - Human Caco-2 colon adenocarcinoma cells, human (AGS, NCI-N87), and rat (RGM1) gastric epithelial cells are commonly used.[4][9]
  - Cells are maintained in appropriate media (e.g., Dulbecco's modified Eagle's medium) supplemented with fetal bovine serum and antibiotics.[8]
- Wound Healing (Scratch) Assay:
  - Cells are grown to confluence in multi-well plates.[7]
  - A sterile pipette tip is used to create a uniform "wound" or scratch in the monolayer.
  - The cells are then washed to remove debris and incubated with media containing **ZINC40099027** (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., 0.05% DMSO).[2][7][9]
  - To distinguish migration from proliferation, proliferation inhibitors like hydroxyurea can be added.[9]
  - Wound closure is monitored and quantified microscopically at various time points (e.g., 1, 6, 24 hours).[2]
- Western Blot for FAK Phosphorylation:
  - Cells are treated with **ZINC40099027** (e.g., 10 nM for 1 hour).[9]
  - Following treatment, cells are lysed, and protein concentrations are determined.
  - Proteins are separated by SDS-PAGE and transferred to a membrane.

- The membrane is probed with primary antibodies specific for phosphorylated FAK (p-FAK Tyr-397) and total FAK (as a loading control).[8][9]
- Densitometry is used to quantify the ratio of p-FAK to total FAK.[9]

## In Vitro Kinase Assay (Direct FAK Activation)

- Objective: To determine if **ZINC40099027** activates FAK directly in a cell-free system.[8]
- Methodology:
  - Purified, full-length human FAK or its kinase domain is incubated in a reaction buffer containing ATP.[6][8]
  - **ZINC40099027** (e.g., 10 nM) or a vehicle control is added to the reaction.[6][8]
  - The reaction is allowed to proceed for a set time (e.g., 30 minutes).[8]
  - The reaction is stopped, and the level of FAK autophosphorylation (Tyr-397) is assessed via Western blot.[6][8]
  - Alternatively, FAK's enzymatic activity (ATP-to-ADP conversion) can be measured using kinase activity assay kits.[6]

## In Vivo Murine Models of Mucosal Injury

- Animal Models:
  - Ischemic Ulcer Model: Acetic acid is used to induce ischemic ulcers in the intestine of mice (e.g., C57BL/6J).[7]
  - NSAID-Induced Injury Model: Ulcers are induced through the administration of indomethacin or aspirin.[7][9]
- Treatment Protocol:
  - Following injury induction, mice are treated with **ZINC40099027** or a vehicle control (DMSO).[7]

- A typical dosage is 900 µg/kg administered via intraperitoneal injection every 6 hours for several days.[7]
- Endpoint Analysis:
  - After the treatment period, animals are euthanized.
  - Stomachs and intestines are collected, and the total ulcerated area is measured.[7]
  - Tissue sections are collected for immunohistochemical analysis to assess FAK phosphorylation at the ulcer edge and cell proliferation (e.g., using Ki-67 staining).[7][9]
  - To assess potential toxicity, serum levels of creatinine (kidney function) and alanine aminotransferase (ALT) (liver function) are measured.[7][9] **ZINC40099027** has been reported to not significantly affect kidney and liver morphology or function at therapeutic doses.[2][7]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)